
N-Furfuryl-p-toluidine
Overview
Description
N-Furfuryl-p-toluidine is a chemical compound with the molecular formula C12H13NO . It is a derivative of p-toluidine, which is an aromatic amine .
Synthesis Analysis
The synthesis of N-Furfuryl-p-toluidine involves the alkylation of secondary N-(5-substituted-2-furfuryl)-p-toluidines with propargyl-bromide . This process results in the formation of new tertiary N-(5-substituted-2-furfuryl)-N-prop-2-ynyl-p-toluidines .Molecular Structure Analysis
The molecular structure of N-Furfuryl-p-toluidine is characterized by the presence of a furfuryl group (a furan ring attached to a methylene bridge) and a p-toluidine group (a methyl group attached to an aniline ring) . The bond distances around the amine N atom correspond to σ dominated bonds (1.467(2), 1.462(2), and 1.419(2) Å) . The angles sum around the amine N atom is in accord with sp3 hybridization (343°) .Scientific Research Applications
Pharmaceutical Applications
N-(furan-2-ylmethyl)-4-methylaniline: has been explored for its potential in pharmaceutical applications due to the biological significance of furan derivatives . Furan compounds have shown a wide range of therapeutic properties, including antibacterial, antifungal, and antiviral activities. The incorporation of the furan nucleus into drug molecules is a key synthetic strategy in medicinal chemistry, aiming to develop new antimicrobial agents to combat drug resistance .
Catalysis
Furan derivatives are known to be involved in catalytic processes, particularly in enantioselective reactions . The furan ring can act as a ligand, coordinating to metal centers and influencing the stereochemistry of the resulting products. This makes N-(furan-2-ylmethyl)-4-methylaniline a candidate for use in catalysis, potentially aiding in the development of asymmetric synthesis methods.
Material Science
In material science, furan derivatives like N-(furan-2-ylmethyl)-4-methylaniline can be utilized to produce resins and polymers . These furan-based materials are of interest due to their potential as sustainable alternatives to traditional petroleum-derived products. They can be used in the creation of environmentally friendly coatings, adhesives, and composites.
Environmental Sustainability
Furan derivatives are derived from biomass, making them part of the push towards greener chemical processes . N-(furan-2-ylmethyl)-4-methylaniline could be used in the development of bio-based chemicals that reduce reliance on non-renewable resources and minimize environmental impact.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOFWPBMQRCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339629 | |
| Record name | N-Furfuryl-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Furfuryl-p-toluidine | |
CAS RN |
3139-27-3 | |
| Record name | N-Furfuryl-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




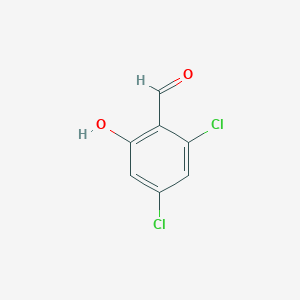
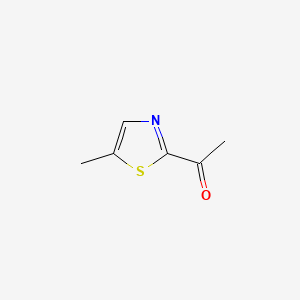
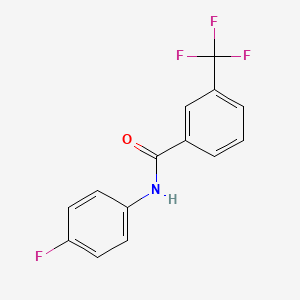
![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)
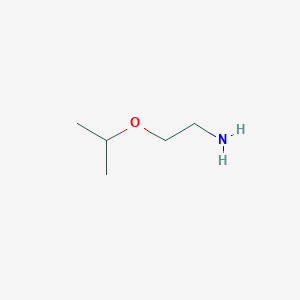



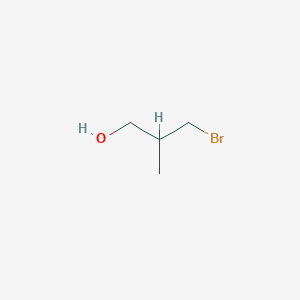

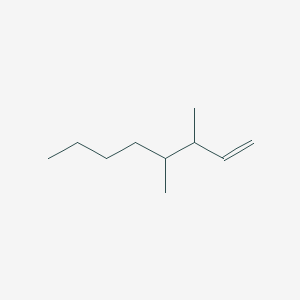
![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)
